3-(Cyclopenta-1,3-dien-1-yl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
62113-28-4 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-cyclopenta-1,3-dien-1-ylpyridine |
InChI |
InChI=1S/C10H9N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h1-4,6-8H,5H2 |
InChI Key |
RJYXRYKLMUKUEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclopenta 1,3 Dien 1 Yl Pyridine and Its Derivatives
Direct Synthetic Routes
Direct synthetic routes aim to form the crucial carbon-carbon bond between the pyridine (B92270) ring and the cyclopentadiene (B3395910) ring or to construct one of the heterocyclic rings with the other already incorporated.
Carbon-Carbon Bond Formation Strategies for Aryl-Cyclopentadienyl Linkage
The formation of a carbon-carbon bond between an aryl group, such as a pyridyl group, and a cyclopentadienyl (B1206354) moiety is a key challenge in the synthesis of the target molecule. Modern organometallic cross-coupling reactions provide powerful tools for achieving such transformations. Among the most utilized are the Negishi, Suzuki, Stille, and Sonogashira couplings.
Palladium-catalyzed cross-coupling reactions are particularly effective for creating C-C bonds between sp2-hybridized carbon atoms, such as those in aryl and vinyl halides, and various organometallic reagents. wikipedia.orgorganic-chemistry.org
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of 3-(cyclopenta-1,3-dien-1-yl)pyridine, a plausible route would involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-iodopyridine) with a cyclopentadienylzinc halide. The general scheme for such a reaction is presented below:
Scheme 1: Proposed Negishi coupling for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 3-Halopyridine | Cyclopentadienylzinc halide | Pd(0) or Ni(0) complex | This compound |
Suzuki-Miyaura Coupling: This widely used reaction couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. organic-chemistry.orgorganic-chemistry.org The synthesis of the target molecule could be envisioned through the reaction of a 3-pyridylboronic acid with a cyclopentadienyl halide or triflate, or conversely, the coupling of a 3-halopyridine with a cyclopentadienylboronic acid derivative. The Suzuki-Miyaura coupling of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates has been shown to proceed in good to excellent yields. nih.gov
Scheme 2: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 3-Pyridylboronic acid | Cyclopentadienyl halide/triflate | Pd(PPh₃)₄ | K₃PO₄ | This compound |
| 3-Halopyridine/triflate | Cyclopentadienylboronic acid derivative | Pd(PPh₃)₄ | K₃PO₄ | This compound |
Heterocyclic Ring Construction with Integrated Cyclopentadiene Moieties
This approach involves the construction of the pyridine ring from acyclic precursors, where one of the starting materials already contains the cyclopentadiene moiety. Various methods for pyridine synthesis from acyclic compounds are known, such as the Hantzsch pyridine synthesis and related multicomponent reactions. organic-chemistry.org In a hypothetical scenario, a β-ketoester or a related precursor bearing a cyclopentadienyl group could be condensed with an enamine and an aldehyde, followed by oxidation, to form the substituted pyridine ring. However, specific examples of this strategy for the synthesis of this compound are not readily found in the literature, and the stability of the cyclopentadiene moiety under the reaction conditions could be a challenge.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient route to complex molecules. rsc.org A number of MCRs are known for the synthesis of pyridines. rsc.orgnih.govrsc.org A potential, though not yet reported, MCR for the synthesis of a derivative of this compound could involve the condensation of a cyclopentadienyl-substituted β-enamine carbonyl compound with a C1 unit source in a Hantzsch-type reaction. rsc.org The feasibility of such a reaction would depend on the availability and stability of the appropriately functionalized cyclopentadiene precursor.
Precursor-Based Functionalization Strategies
These strategies involve the synthesis of the target molecule by modifying either a pre-existing pyridine ring or a cyclopentadiene ring.
Functionalization of Pyridine Derivatives
This approach starts with a substituted pyridine and introduces the cyclopentadienyl group. A key challenge is the selective functionalization of the 3-position of the pyridine ring.
One of the most viable methods would be the palladium-catalyzed cross-coupling reactions mentioned in section 2.1.1. This would require the initial preparation of a 3-halopyridine or a 3-pyridylboronic acid. The halogenation of the 3-position of pyridines can be achieved through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. byjus.com Once the 3-halopyridine is obtained, it can be coupled with a suitable cyclopentadienyl organometallic reagent.
Alternatively, a nucleophilic substitution reaction could be envisioned, where a cyclopentadienyl anion reacts with an activated pyridine derivative. The cyclopentadienyl anion is a readily available aromatic anion formed by the deprotonation of cyclopentadiene.
Functionalization of Cyclopentadiene Derivatives
This strategy begins with a cyclopentadiene derivative and introduces the pyridyl group. This can also be achieved through cross-coupling reactions. For instance, a cyclopentadienyl organometallic reagent, such as cyclopentadienyltin or cyclopentadienylzinc, could be coupled with a 3-halopyridine.
Another approach is the electrophilic attack on a cyclopentadienyl anion. While the cyclopentadienyl anion is generally reactive towards electrophiles, the direct reaction with a 3-halopyridine might require specific catalytic conditions to achieve the desired C-C bond formation.
Regioselectivity and Stereoselectivity Control in Synthesis
The synthesis of this compound and its derivatives presents notable challenges in controlling both regioselectivity and stereoselectivity. The electronic nature of the pyridine ring and the specific reaction pathway employed are critical factors that dictate the final isomeric composition of the product. Key synthetic strategies generally revolve around cycloaddition reactions, such as the Diels-Alder reaction, or nucleophilic substitution pathways. The control of isomeric outcomes in these methodologies is paramount for accessing specific, functionally desirable molecules.
Regioselectivity
Regioselectivity in the synthesis of pyridyl-substituted cyclopentadienes is primarily influenced by the electronic properties of the pyridine ring and the nature of the reactants. In the context of a Diels-Alder approach, where a vinylpyridine could act as a dienophile reacting with cyclopentadiene, the position of the vinyl group on the pyridine ring significantly impacts the reaction's feasibility and outcome.
Research into Lewis acid-promoted Diels-Alder reactions of vinylpyridines has shown that the nitrogen atom's position relative to the vinyl group is a determining factor for reactivity and regioselectivity. For instance, while 4-vinylpyridine's reactivity and regioselectivity in cycloadditions can be enhanced by Lewis acids like boron trifluoride etherate (BF₃·OEt₂), 3-vinylpyridine (B15099) has been observed to be unreactive under similar conditions. This lack of reactivity for 3-vinylpyridine as a dienophile suggests that the electron-withdrawing nature of the pyridine nitrogen does not effectively activate the vinyl group at the 3-position for a Diels-Alder reaction.
An alternative and more plausible synthetic route involves the nucleophilic substitution of a 3-halopyridine with a cyclopentadienyl anion. The regioselectivity in this case is predetermined by the starting materials. However, the inherent reactivity patterns of the pyridine ring are crucial. Nucleophilic aromatic substitution on pyridine is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the intermediate negative charge through resonance. The 3-position is significantly less reactive towards nucleophiles. Consequently, forcing conditions may be required to achieve the substitution at the 3-position, and this inherent low reactivity is a key aspect of regiochemical control in this synthetic strategy.
The table below summarizes the expected regiochemical outcomes based on different synthetic approaches to pyridyl-cyclopentadienes, drawing parallels from related reactions.
| Synthetic Approach | Pyridine Reactant | Co-reactant | Expected Regioselectivity | Controlling Factors |
|---|---|---|---|---|
| Diels-Alder Reaction | 3-Vinylpyridine | Cyclopentadiene | Low to no reactivity | Electronic deactivation of the vinyl group by the pyridine nitrogen at the 3-position. |
| Diels-Alder Reaction | 4-Vinylpyridine | Isoprene | Improved with Lewis Acid | Lewis acid coordination to the pyridine nitrogen enhances the dienophile's electrophilicity. |
| Nucleophilic Substitution | 3-Halopyridine | Cyclopentadienyl anion | Substitution at the 3-position | The position of the leaving group on the pyridine ring dictates the regiochemistry. |
Stereoselectivity
Stereoselectivity in the synthesis of this compound is a critical consideration, particularly in cycloaddition pathways. In a potential Diels-Alder reaction leading to a substituted norbornene-type intermediate, the formation of endo and exo stereoisomers is possible.
The "Alder endo rule" generally predicts that the endo product is the kinetically favored product in Diels-Alder reactions. This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state. These interactions lower the activation energy of the endo pathway relative to the exo pathway. However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. Consequently, reaction conditions such as temperature and reaction time can influence the final endo/exo ratio. Lower temperatures typically favor the formation of the kinetic endo product.
The use of chiral catalysts can provide a pathway to enantiomerically enriched products. Chiral Lewis acids, for example, can be employed to catalyze Diels-Alder reactions, influencing both the regioselectivity and the enantioselectivity of the cycloaddition. Similarly, organocatalysis has emerged as a powerful tool for asymmetric synthesis.
For syntheses involving nucleophilic attack on a prochiral center or the creation of a new stereocenter, the use of chiral auxiliaries or catalysts is essential for controlling the stereochemical outcome. In the context of synthesizing derivatives of this compound, if a substituted cyclopentadienyl nucleophile is used, the stereochemistry of the final product will depend on the facial selectivity of the attack.
The following table illustrates the general principles of stereoselectivity in relevant cycloaddition reactions.
| Reaction Type | Key Stereochemical Aspect | Generally Favored Product (Kinetic) | Controlling Factors |
|---|---|---|---|
| Diels-Alder Reaction | Endo/Exo Selectivity | Endo | Secondary orbital interactions, reaction temperature, Lewis acid catalysis. |
| Asymmetric Diels-Alder Reaction | Enantioselectivity | One enantiomer over the other | Use of chiral Lewis acids, chiral auxiliaries, or organocatalysts. |
| Nucleophilic Addition to Prochiral Center | Facial Selectivity | Depends on substrate and catalyst | Steric hindrance, directing groups, chiral reagents or catalysts. |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyclopenta 1,3 Dien 1 Yl Pyridine
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
No experimental or detailed theoretical ¹H or ¹³C NMR data for 3-(Cyclopenta-1,3-dien-1-yl)pyridine has been found in the searched literature. The analysis would be expected to show characteristic signals for both the pyridine (B92270) and cyclopentadienyl (B1206354) moieties, with the latter's spectrum likely complicated by the presence of multiple double-bond isomers.
Vibrational Spectroscopy (FTIR, Raman)
Specific FTIR and Raman spectral data for this compound are not available in the reviewed literature. A theoretical analysis would predict characteristic vibrational modes for C-H and C=C stretching of the cyclopentadiene (B3395910) ring and the aromatic C-H and C=N/C=C stretching of the pyridine ring.
High-Resolution Mass Spectrometry Techniques (GC-MS, LC-MS, HRMS)
There are no published reports detailing the mass spectrometric fragmentation pattern or exact mass measurement of this compound. The molecular formula of the compound is C₁₀H₉N, corresponding to a molecular weight of approximately 143.18 g/mol . High-resolution mass spectrometry would be used to confirm this elemental composition.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
No studies concerning the single-crystal X-ray diffraction of this compound have been found. Such an analysis would provide definitive information on its molecular geometry, bond lengths, bond angles, and crystal packing in the solid state.
Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)
This compound is an achiral molecule. Therefore, chiroptical spectroscopy is not applicable for its characterization.
Chemical Reactivity and Reaction Pathways of 3 Cyclopenta 1,3 Dien 1 Yl Pyridine
Reactivity of the Cyclopentadiene (B3395910) Moiety
The cyclopentadiene portion of the molecule is a highly reactive diene, participating in a variety of pericyclic reactions and being susceptible to oxidative and reductive transformations.
The cyclopentadiene ring is an excellent diene for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This reactivity is attributed to the fact that the diene is locked in the reactive s-cis conformation. wvu.edu
Normal-Electron-Demand Diels-Alder Reactions:
In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Cyclopentadiene itself is exceptionally reactive in these reactions. thieme-connect.com The pyridyl substituent at the 3-position is expected to have a modest electronic influence on the cyclopentadiene ring, which should still readily react with electron-deficient dienophiles.
Common dienophiles for these reactions include maleic anhydride (B1165640) and dimethyl acetylenedicarboxylate (B1228247) (DMAD). The reaction with cyclic dienophiles, such as maleic anhydride, typically proceeds with high stereoselectivity, favoring the formation of the endo product due to secondary orbital interactions. wvu.eduunwisdom.org
While specific experimental data for the Diels-Alder reactions of 3-(Cyclopenta-1,3-dien-1-yl)pyridine with these dienophiles are not detailed in the provided search results, the expected products would be bicyclic adducts. For instance, the reaction with maleic anhydride would yield a substituted norbornene anhydride.
Interactive Table: Representative Normal-Electron-Demand Diels-Alder Reactions of Cyclopentadiene Derivatives
| Diene | Dienophile | Product | Conditions | Ref. |
| Cyclopentadiene | Maleic Anhydride | cis-Norbornene-5,6-endo-dicarboxylic anhydride | Ethyl acetate/Hexane, room temp. | wvu.eduunwisdom.org |
| Cyclopentadiene | Dimethyl Acetylenedicarboxylate | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Heat | thieme-connect.comnih.gov |
Inverse-Electron-Demand Diels-Alder Reactions:
In an inverse-electron-demand Diels-Alder (IEDDA) reaction, an electron-poor diene reacts with an electron-rich dienophile. sigmaaldrich.comnih.gov While cyclopentadiene is electron-rich and thus not a typical substrate for IEDDA, the reaction can be facilitated with highly electron-deficient dienes such as 1,2,4,5-tetrazines. sigmaaldrich.comnih.govenamine.net In such a reaction involving a substituted cyclopentadiene, the cyclopentadiene would act as the dienophile. The reaction of a tetrazine with an alkene is a well-established bioorthogonal reaction that proceeds rapidly. nih.govenamine.net The initial cycloadduct would then typically undergo a retro-Diels-Alder reaction, extruding nitrogen gas to form a dihydropyridazine, which can then aromatize. nih.govd-nb.info
Substituted cyclopentadienes are known to undergo rapid ntnu.norsc.org-sigmatropic rearrangements, commonly referred to as 1,5-hydrogen shifts. This process involves the migration of a hydrogen atom from the 5-position of the cyclopentadiene ring to an adjacent carbon atom, leading to the isomerization of the double bonds within the ring. This rearrangement occurs suprafacially and is thermally allowed.
For this compound, this facile isomerization means that it exists as a mixture of isomers at room temperature. The pyridyl group can be found at different positions on the cyclopentadiene ring as the hydrogen atoms shift.
Oxidative Transformations:
The double bonds within the cyclopentadiene ring are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the double bonds. Under hot, acidic conditions, this oxidative cleavage typically leads to the formation of carboxylic acids. libretexts.orglibretexts.org The reaction of this compound with hot, concentrated KMnO₄ would be expected to break open the cyclopentadiene ring. The pyridine (B92270) ring is generally resistant to oxidation under these conditions.
Reductive Transformations:
The double bonds of the cyclopentadiene moiety can be reduced through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum. masterorganicchemistry.comyoutube.com This process would convert the this compound into 3-(cyclopentyl)pyridine. Aromatic rings like pyridine are generally not reduced under these conditions, allowing for selective hydrogenation of the cyclopentadiene ring. libretexts.org
Reactivity of the Pyridine Moiety
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature governs its reactivity towards substitution reactions.
Pyridine is generally unreactive towards electrophilic aromatic substitution (EAS). The nitrogen atom deactivates the ring by inductively withdrawing electron density. Furthermore, the nitrogen atom is readily protonated or coordinates to Lewis acids under the acidic conditions often employed for EAS, which further deactivates the ring. ntnu.no
To facilitate electrophilic substitution, the pyridine ring can be activated by conversion to its N-oxide. rsc.orgresearchgate.net The oxygen atom of the pyridine N-oxide can donate electron density to the ring, promoting substitution at the 4-position. researchgate.net For example, the nitration of pyridine N-oxide with a mixture of nitric and sulfuric acids yields 4-nitropyridine (B72724) N-oxide. rsc.org The N-oxide can subsequently be removed by deoxygenation with a reducing agent like phosphorus trichloride (B1173362) to afford the substituted pyridine. rsc.org
Interactive Table: Electrophilic Nitration of Pyridine Derivatives
| Substrate | Reagents | Major Product | Yield | Ref. |
| Pyridine | KNO₃, fuming H₂SO₄, 350°C | 3-Nitropyridine | 6% | ntnu.no |
| Pyridine N-oxide | H₂SO₄, HNO₃, 130°C | 4-Nitropyridine N-oxide | 43% | rsc.org |
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly when a good leaving group is present at the 2- or 4-position. However, 3-substituted pyridines are generally unreactive towards nucleophilic aromatic substitution. stackexchange.comquimicaorganica.org
This lack of reactivity is due to the mechanism of the reaction, which proceeds through a negatively charged intermediate known as a Meisenheimer complex. For substitution at the 2- and 4-positions, the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. stackexchange.com In the case of a 3-substituted pyridine, attack by a nucleophile at the 3-position does not allow for resonance delocalization of the negative charge onto the nitrogen atom. quimicaorganica.org Consequently, the intermediate is significantly less stable, and the reaction does not proceed under normal conditions.
N-Oxidation and N-Alkylation Pathways
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it susceptible to reactions with electrophiles, such as oxidizing agents and alkylating agents.
N-Oxidation: The conversion of the pyridine nitrogen to a pyridine N-oxide can be achieved using various oxidizing agents. researchgate.net Common reagents for this transformation include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The reaction proceeds via the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. The resulting N-oxide exhibits altered electronic properties compared to the parent pyridine, with the oxygen atom being able to act as a hydrogen bond acceptor and influencing the reactivity of the pyridine ring towards further substitution. For 3-substituted pyridines, N-oxidation proceeds readily. arkat-usa.org The cyclopentadienyl (B1206354) group at the 3-position is not expected to sterically hinder the approach of the oxidizing agent to the nitrogen atom.
N-Alkylation: The pyridine nitrogen can also be readily alkylated by treatment with alkyl halides or other alkylating agents. quimicaorganica.org This reaction, a form of quaternization, results in the formation of a pyridinium (B92312) salt. The reaction mechanism is a straightforward SN2 process where the nitrogen atom acts as the nucleophile. nih.gov The reactivity of the alkylating agent follows the typical trend for SN2 reactions (e.g., CH₃I > CH₃Br > CH₃Cl). The cyclopentadienyl substituent at the 3-position is unlikely to significantly affect the rate of N-alkylation.
| Reaction Pathway | Reagents | Product Type |
| N-Oxidation | m-CPBA, H₂O₂/CH₃COOH | Pyridine N-oxide |
| N-Alkylation | Alkyl halides (e.g., CH₃I) | Pyridinium salt |
Inter-Moiety Reactivity and Intramolecular Cyclization Reactions
The presence of both a diene (cyclopentadiene) and a potential dienophile (the pyridine ring, particularly when activated) within the same molecule raises the possibility of intramolecular cyclization reactions. The most plausible of these is an intramolecular Diels-Alder reaction.
For an intramolecular Diels-Alder reaction to occur, the diene and dienophile must be connected by a tether of appropriate length and flexibility to allow them to adopt the necessary transition state geometry. masterorganicchemistry.com In this compound, the two moieties are directly connected. While the pyridine double bonds are part of an aromatic system and thus are generally poor dienophiles, their reactivity can be enhanced by N-oxidation or N-alkylation, which reduces the aromaticity and lowers the LUMO energy of the pyridine ring.
If the pyridine ring were to act as the dienophile, a [4+2] cycloaddition with the cyclopentadiene ring could theoretically lead to a complex polycyclic structure. However, such reactions involving the pyridine core as the dienophile are relatively rare. A more likely scenario for intramolecular cyclization would involve the introduction of a dienophilic functional group onto the pyridine ring or the cyclopentadiene moiety, connected by a suitable linker. For instance, an alkenyl-substituted pyridine N-oxide can undergo intramolecular cycloaddition.
Another potential intramolecular reaction is sigmatropic rearrangement. The cyclopentadiene moiety is known to undergo smolecule.comkcl.ac.uk-sigmatropic hydrogen shifts, leading to the migration of a hydrogen atom and isomerization of the diene. nih.gov While this is an intra-moiety reaction within the cyclopentadiene ring, it could be influenced by the electronic nature of the pyridyl substituent.
Mechanistic Investigations of Organic Transformations Involving the Compound
Detailed mechanistic studies on this compound are not extensively reported in the literature. However, the general principles of mechanistic organic chemistry can be applied to understand its transformations. Such investigations would be crucial for optimizing reaction conditions and controlling product selectivity.
The identification of transient species is fundamental to elucidating reaction mechanisms. For the reactions of this compound, various techniques could be employed:
Spectroscopic Methods: Techniques like NMR, IR, and UV-Vis spectroscopy can be used to detect and characterize reaction intermediates, especially if they can be stabilized at low temperatures. For instance, in N-oxidation reactions, peracid-pyridine adducts might be observable. chemrxiv.org
Computational Chemistry: Quantum chemical calculations (e.g., Density Functional Theory - DFT) are powerful tools for modeling reaction pathways. longdom.org These calculations can provide insights into the geometries and energies of transition states and intermediates, helping to distinguish between different possible mechanisms. For a potential intramolecular Diels-Alder reaction, computational studies could predict the most likely stereochemical outcome by comparing the energies of the endo and exo transition states. nih.govacs.org
Kinetic studies provide quantitative information about reaction rates and how they are affected by the concentrations of reactants and catalysts. By determining the reaction order with respect to each component, a rate law can be established, which is a key piece of evidence for a proposed mechanism.
For the N-alkylation of this compound with an alkyl halide, a second-order rate law would be expected (first order in the pyridine and first order in the alkyl halide), consistent with an SN2 mechanism. Deviations from this could suggest a more complex mechanism. Kinetic studies on potential intramolecular cyclizations could reveal whether the reaction is unimolecular and provide activation parameters (enthalpy and entropy of activation) that offer clues about the structure of the transition state.
Isotopic labeling is a powerful technique for tracing the fate of atoms during a reaction. For example, using a deuterated alkylating agent in the N-alkylation reaction would confirm that the alkyl group is transferred intact.
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. Measuring the KIE can provide information about bond-breaking or bond-forming steps at the isotopically labeled position in the rate-determining step of the reaction. For instance, in a hypothetical intramolecular cyclization involving a C-H bond cleavage in the rate-determining step, replacing that hydrogen with deuterium (B1214612) would be expected to result in a primary kinetic isotope effect (kH/kD > 1). The development of methods for the isotopic labeling of pyridines with nitrogen-15 (B135050) could also be applied to study the mechanism of N-centered reactions. kcl.ac.ukchemrxiv.orgnih.gov
The stereochemical outcome of a reaction provides crucial mechanistic information. For reactions involving the creation of new stereocenters, such as an intramolecular Diels-Alder reaction, the stereochemistry of the product is a direct reflection of the geometry of the transition state.
The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, and its stereospecificity is a key piece of evidence for this mechanism. wikipedia.orglibretexts.org In a potential intramolecular Diels-Alder reaction of a suitably substituted derivative of this compound, the relative stereochemistry of the substituents in the product would be determined by the "endo rule" and the conformational preferences of the tether connecting the diene and dienophile. nih.govlibretexts.org The stereochemical analysis of the products, typically performed using techniques like X-ray crystallography or advanced NMR methods (e.g., NOESY), would be essential to confirm the reaction pathway.
Coordination Chemistry and Organometallic Complexes of 3 Cyclopenta 1,3 Dien 1 Yl Pyridine
Ligand Design and Diverse Coordination Modes (η1, η5, N-Coordination)
The design of 3-(Cyclopenta-1,3-dien-1-yl)pyridine incorporates two distinct coordinating fragments within a single molecule: the cyclopentadienyl (B1206354) ring and the pyridine (B92270) ring. This duality allows for multiple modes of coordination to a metal center, a feature that is highly desirable in the design of catalysts and functional materials. The cyclopentadienyl group, upon deprotonation, forms the cyclopentadienyl anion (Cp⁻), a classic five-electron donor that typically binds in an η⁵ fashion, where all five carbon atoms are bonded to the metal center. wikipedia.org The pyridine fragment contains a nitrogen atom with a lone pair of electrons, enabling it to act as a classic Lewis base and coordinate to a metal center through an N-coordination bond. wikipedia.org
The interplay between these two functionalities gives rise to several possible coordination modes:
N-Coordination: The ligand can coordinate solely through the pyridine nitrogen, acting as a simple substituted pyridine. This is common in complexes where the cyclopentadienyl ring remains protonated or is not involved in bonding to the primary metal center.
η⁵-Coordination: The deprotonated ligand can bind exclusively through the cyclopentadienyl ring, with the pyridine nitrogen remaining uncoordinated. In this mode, the pyridyl group acts as a substituent on the Cp ring, modifying its electronic and steric properties.
η⁵, N-Chelation: Perhaps the most significant coordination mode is the bidentate chelation, where the deprotonated ligand binds to a single metal center through both the η⁵-cyclopentadienyl ring and the pyridine nitrogen. This creates a constrained, rigid environment around the metal, which can be advantageous for controlling selectivity in catalysis. This type of coordination is analogous to the η⁵:κ¹(N) mode observed in other systems with pendant donor groups. nih.gov
η¹-Coordination: While less common for transition metals, the cyclopentadienyl ring can also bind through a single carbon atom, forming a sigma bond to the metal.
Bridging Coordination: The ligand can bridge two different metal centers, for instance, by binding one metal in an η⁵ fashion and the other through N-coordination.
This versatility in coordination allows for the synthesis of a wide array of complex architectures, from simple mononuclear complexes to intricate polynuclear structures.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Involved Fragments | Hapticity/Connectivity |
| Monodentate | Coordination through the pyridine nitrogen only. | Pyridine | κ¹-N |
| Monodentate | Coordination through the cyclopentadienyl ring only. | Cyclopentadienyl | η⁵-Cp |
| Monodentate | Coordination through a single carbon of the cyclopentadienyl ring. | Cyclopentadienyl | η¹-Cp |
| Bidentate Chelate | Simultaneous coordination through the Cp ring and pyridine nitrogen to one metal. | Pyridine, Cyclopentadienyl | η⁵:κ¹-N |
| Bridging | The ligand links two separate metal centers. | Pyridine, Cyclopentadienyl | (η⁵-Cp)M1-L-M2(κ¹-N) |
Synthesis of Transition Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in either its neutral or deprotonated form. The choice of reaction conditions and the form of the ligand dictates the resulting coordination mode.
Complexation with Early and Late Transition Metals (e.g., Fe, Ru, Cu, Ni, Co)
The synthesis of transition metal complexes generally follows established organometallic procedures. mdpi.com A common strategy involves the deprotonation of this compound using a strong base, such as an organolithium reagent or sodium hydride, to generate the corresponding pyridylcyclopentadienide anion. This anionic ligand is then reacted with a metal halide salt (e.g., FeCl₂, NiCl₂, CoCl₂, CuI) in an appropriate solvent like THF or diethyl ether. This method is highly effective for forming complexes with η⁵-coordination.
For example, the synthesis of an iron complex could proceed by reacting lithium 3-pyridylcyclopentadienide with iron(II) chloride. Depending on the stoichiometry and reaction conditions, this could yield a ferrocene-like sandwich complex, [Fe(η⁵-C₅H₄-3-py)₂], or a half-sandwich complex if other ligands are present. The synthesis of complexes with other late transition metals like nickel, cobalt, and copper would follow similar pathways. electrochemsci.orgrsc.org For instance, reaction with [Ru(p-cymene)Cl₂]₂ could yield a half-sandwich ruthenium complex.
Main Group Element Derivatives
The this compound ligand can also form complexes with main group elements. The synthetic approach depends on the desired coordination. For N-coordination, the neutral ligand can be reacted directly with a Lewis acidic main group compound. For instance, its reaction with borane (B79455) (BH₃) would be expected to form a simple Lewis acid-base adduct at the pyridine nitrogen, similar to other pyridine-borane complexes. wikipedia.org
To achieve coordination involving the cyclopentadienyl ring, the deprotonated pyridylcyclopentadienide anion is typically used. Reaction with main group halides, such as silicon tetrachloride (SiCl₄) or tin(II) chloride (SnCl₂), can lead to the formation of silyl- or stannyl-substituted pyridylcyclopentadienes, where the bonding to the Cp ring is often considered to be η¹ or has a high degree of covalent character.
Electronic and Steric Influences of the this compound Ligand in Metal Complexes
The electronic and steric properties of a ligand are crucial in determining the structure, stability, and reactivity of its metal complexes. nih.govescholarship.orgresearchgate.net The this compound ligand exerts significant influence through the combined effects of its two constituent parts.
Steric Effects: The pyridyl group introduces significant steric bulk on one side of the cyclopentadienyl ring. This steric hindrance can influence the orientation of other ligands around the metal center and can control access to the metal during a catalytic reaction. nih.govillinois.edu The position of the nitrogen atom, dictated by the 3-substitution pattern, creates a specific geometry for chelation. This defined bite angle and steric profile in the η⁵, N-chelated mode can enforce a particular coordination geometry on the metal, which is a key principle in the design of asymmetric catalysts.
Spectroscopic Characterization of Metal Complexes
A combination of spectroscopic techniques is employed to fully characterize the metal complexes of this compound and to elucidate their precise bonding and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing these complexes in solution. The chemical shifts and coupling patterns of the protons on the cyclopentadienyl and pyridine rings provide detailed information about the coordination environment. For instance, η⁵-coordination typically results in a single, upfield-shifted resonance for the protons on the Cp ring, whereas η¹-coordination leads to a more complex pattern with signals in the olefinic and aliphatic regions. Coordination of the pyridine nitrogen also causes noticeable shifts in the resonances of the pyridine protons.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational modes of the ligand. The stretching frequencies of the C=C and C=N bonds within the pyridine ring (typically in the 1400-1650 cm⁻¹ range) can shift upon coordination to a metal center. In complexes containing carbonyl co-ligands, the position of the ν(CO) bands provides a direct probe of the electronic density at the metal, reflecting the net electron-donating or -withdrawing nature of the pyridylcyclopentadienyl ligand. uni-muenchen.de
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure. It allows for the precise determination of bond lengths, bond angles, and the exact coordination mode (e.g., η⁵, η¹, N-coordination, or chelation). rsc.org This technique is essential for confirming the geometry of the complex and understanding the steric interactions at play.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its fragmentation patterns, helping to confirm its composition.
Table 2: Expected Spectroscopic Signatures for a Hypothetical [(η⁵:κ¹-N-C₅H₄-3-py)M(CO)ₓ] Complex
| Technique | Feature | Expected Observation |
| ¹H NMR | Cp-H Protons | Shifted signals compared to free ligand, potentially a single environment. |
| ¹H NMR | Pyridine-H Protons | Downfield shift of protons α to nitrogen upon coordination. |
| ¹³C NMR | Cp-C Carbons | Characteristic shifts indicating η⁵ coordination. |
| IR | Pyridine Ring | Shift in C=N/C=C stretching frequencies upon N-coordination. |
| IR | Carbonyl Ligands | ν(CO) bands whose frequencies indicate the electronic donation of the ligand. |
| X-ray | M-N, M-C bonds | Definitive bond lengths confirming η⁵ and N-coordination. |
Catalytic Applications of Metal-3-(Cyclopenta-1,3-dien-1-yl)pyridine Complexes
Metal complexes containing cyclopentadienyl and pyridine-based ligands are widely used as catalysts in a variety of organic transformations. unimi.itresearchgate.netnih.gov The unique bifunctional nature of the this compound ligand makes its metal complexes particularly promising candidates for catalysis.
The ability of the pyridine moiety to reversibly bind to the metal center introduces the concept of hemilability . In a chelated complex, the pyridine arm can dissociate, opening up a vacant coordination site on the metal for a substrate molecule to bind and react. After the reaction, the pyridine can re-coordinate, stabilizing the resulting complex and completing the catalytic cycle. This "on-off" switching of the donor group can be crucial for catalytic efficiency and selectivity.
Potential catalytic applications for these complexes include:
Polymerization: The well-defined steric and electronic environment can be used to control the polymerization of olefins.
Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes are known to be active in hydrogenation reactions.
C-C Coupling Reactions: Palladium and nickel complexes featuring this ligand could be applied in cross-coupling reactions.
Cycloaddition Reactions: The controlled coordination sphere may allow for selective [2+2] or [2+2+2] cycloaddition reactions. princeton.edu
The modularity of the ligand, where substituents can be introduced on either the cyclopentadienyl or pyridine rings, allows for fine-tuning of the catalyst's properties for specific applications.
Computational Chemistry and Density Functional Theory Dft Studies on 3 Cyclopenta 1,3 Dien 1 Yl Pyridine
Electronic Structure Analysis and Frontier Molecular Orbital Theory (HOMO-LUMO)
Computational analysis of 3-(Cyclopenta-1,3-dien-1-yl)pyridine would center on understanding its electronic properties through Frontier Molecular Orbital (FMO) theory. DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, characterizing its nucleophilic nature. For this compound, the HOMO is expected to be predominantly located on the electron-rich cyclopentadiene (B3395910) ring. Conversely, the LUMO indicates the region most susceptible to accepting electrons, reflecting its electrophilic character. The LUMO would likely be distributed across the pyridine (B92270) ring, particularly influenced by the electronegative nitrogen atom.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. A hypothetical data table for this section would resemble the following:
| Parameter | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Note: Specific energy values are not available due to the absence of published research.
Reaction Mechanism Elucidation via Computational Pathways
DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational studies could elucidate pathways for reactions such as Diels-Alder cycloadditions, electrophilic aromatic substitution on the pyridine ring, or protonation/deprotonation events.
Energy Profiles and Activation Barriers for Key Reactions
To study a reaction mechanism, computational chemists would model the potential energy surface, identifying the structures of reactants, transition states, intermediates, and products. The energy difference between the reactants and the transition state defines the activation barrier (activation energy), which is a key determinant of the reaction rate. For instance, in a hypothetical Diels-Alder reaction where this compound acts as the diene, DFT calculations would provide the activation energy for the formation of the cycloadduct.
A representative data table for a hypothetical reaction would include:
| Reaction Step | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | Value |
| Product | Value |
Note: Specific energy values are not available.
Solvation Effects and Environmental Perturbations on Reactivity
Reactions are often carried out in a solvent, which can significantly influence their thermodynamics and kinetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the reaction profile. These calculations would reveal how the polarity of the solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the activation barriers and reaction outcomes. For a molecule like this compound, a polar solvent would be expected to have a notable effect on reactions involving charge separation.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
DFT calculations can accurately predict various spectroscopic properties, aiding in the structural characterization of molecules.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can confirm the molecular structure. For this compound, calculations would predict distinct signals for the protons and carbons of both the cyclopentadienyl (B1206354) and pyridine rings.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands in an Infrared (IR) spectrum. This analysis would help identify characteristic vibrational modes, such as C=C stretching in the diene, C=N stretching in the pyridine ring, and C-H stretching vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. These calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and conjugation within this compound.
A hypothetical table summarizing predicted spectroscopic data might look like this:
| Spectroscopic Property | Predicted Value |
| ¹³C NMR Chemical Shift (Pyridine C2) | Value (ppm) |
| ¹H NMR Chemical Shift (Diene CH) | Value (ppm) |
| IR Frequency (C=N stretch) | Value (cm⁻¹) |
| UV-Vis λmax | Value (nm) |
Note: Specific predicted values are unavailable.
Intermolecular Interactions and Non-Covalent Bonding Analysis
DFT can be used to study the non-covalent interactions that govern the supramolecular chemistry of this compound. These interactions include hydrogen bonding (if interacting with protic molecules), π-π stacking between pyridine and/or cyclopentadiene rings of adjacent molecules, and van der Waals forces. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can visualize and quantify the strength of these interactions, which are crucial for understanding the solid-state packing and physical properties of the compound.
Conceptual DFT for Chemical Reactivity Indices (Electrophilicity, Nucleophilicity, Global and Local Reactivity)
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various indices derived from its electronic structure. These indices offer a more nuanced understanding of reactivity than HOMO-LUMO analysis alone.
Global Reactivity Indices: From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) can be calculated. A high electrophilicity index suggests a molecule is a strong electrophile, while a low value indicates a more nucleophilic character.
Local Reactivity Indices: To identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack, local reactivity descriptors like Fukui functions or dual descriptors are calculated. For this compound, these calculations would likely confirm that the nitrogen atom is a site for electrophilic attack, while specific carbons on the cyclopentadiene ring are susceptible to nucleophilic attack.
A summary of these conceptual DFT indices would typically be presented in a table:
| Conceptual DFT Index | Calculated Value |
| Electronegativity (χ) | Value (eV) |
| Chemical Hardness (η) | Value (eV) |
| Global Electrophilicity (ω) | Value (eV) |
Note: Specific values for these indices are not available in the current literature.
Derivatization Strategies and Scaffold Modification of 3 Cyclopenta 1,3 Dien 1 Yl Pyridine
Functionalization of the Cyclopentadiene (B3395910) Ring System
The cyclopentadiene ring in 3-(Cyclopenta-1,3-dien-1-yl)pyridine is a hub of reactivity, amenable to various modifications that can introduce a wide range of functional groups. These modifications can significantly alter the steric and electronic properties of the molecule, providing access to novel ligands for organometallic chemistry and building blocks for materials science. nih.gov
The introduction of alkyl and aryl groups onto the cyclopentadiene ring can be achieved through several synthetic methodologies. One common approach involves the deprotonation of the cyclopentadiene ring to form a cyclopentadienyl (B1206354) anion, which can then act as a nucleophile in reactions with alkyl halides or aryl halides.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the arylation of cyclopentadienes. nih.gov For instance, cyclopentadiene and its derivatives can undergo multiple arylations with aryl bromides in the presence of a palladium catalyst, leading to the formation of pentaaryl-1,3-cyclopentadienes in a single step. nih.gov This methodology can be adapted to introduce aryl substituents onto the cyclopentadiene ring of this compound, offering a direct route to highly functionalized derivatives.
The table below summarizes representative examples of alkylation and arylation reactions on cyclopentadienyl systems.
| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product | Reference |
| Cyclopentadiene | Aryl Bromide | Palladium Catalyst | 1,2,3,4,5-Pentaaryl-1,3-cyclopentadiene | nih.gov |
| Lithiated Cyclopentadiene | Alkyl Halide | Nucleophilic Substitution | Alkyl-substituted Cyclopentadiene | scispace.com |
This table is illustrative and provides a general overview of the types of reactions discussed.
The introduction of heteroatoms, such as halogens, onto the cyclopentadiene ring further expands the synthetic utility of the this compound scaffold. Halogenated derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions.
While direct halogenation of the cyclopentadiene ring can be challenging due to its propensity to undergo addition reactions, methods have been developed for the synthesis of polysubstituted cyclopentadiene-containing compounds where at least one substituent contains a heteroatom from group 15 or 16 of the periodic table. google.com These methods often involve the reaction of a substituted cyclopentadienyl anion with a reagent containing the desired heteroatom.
Furthermore, the concept of heterocyclopentadienes, where a carbon atom in the five-membered ring is replaced by a heteroatom like phosphorus, has been explored. google.com This modification fundamentally alters the electronic properties of the ring and its coordination chemistry.
Functionalization of the Pyridine (B92270) Ring System
The pyridine ring, being an electron-deficient heterocycle, exhibits distinct reactivity compared to the cyclopentadiene moiety. Its functionalization often requires different strategies, and the position of substitution is influenced by the electronic nature of the ring and any existing substituents.
Achieving regioselectivity in the functionalization of the pyridine ring is a key challenge and an area of active research. The 3-position of pyridine is often a target for functionalization, but direct electrophilic substitution at this position can be difficult and require harsh conditions due to the deactivating effect of the nitrogen atom. nih.govnsf.gov
Recent advancements have focused on innovative strategies to achieve 3-selective halogenation of pyridines. One such method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govnsf.govchemrxiv.orgnih.govchemrxiv.org This approach allows for highly regioselective halogenation under mild conditions. nih.govnsf.govchemrxiv.orgnih.govchemrxiv.org Similarly, regiodivergent arylation protocols for pyridines have been developed using Zincke intermediates, allowing for selective arylation at either the putative C4 or the meta-position depending on the reaction conditions. nih.gov
Directed metalation-halogenation sequences, often employing strong bases and directing groups, provide another avenue for accessing the 3-position of the pyridine ring. nsf.gov
The following table highlights different approaches for the regioselective functionalization of the pyridine ring.
| Reaction Type | Position of Functionalization | Key Strategy | Reference |
| Halogenation | 3-position | Zincke imine intermediates | nih.govnsf.govchemrxiv.orgnih.govchemrxiv.org |
| Arylation | 4-position or meta-position | Zincke intermediates | nih.gov |
| Halogenation | 3-position | Directed metalation | nsf.gov |
| Alkylation | 4-position | Cobalt and borine catalysis | youtube.com |
This table provides a summary of regioselective functionalization strategies for the pyridine ring.
The reactivity of the pyridine ring is significantly influenced by the electronic nature of its substituents. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack and modifying the pKa of the pyridine nitrogen. researchgate.net Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the ring more reactive towards nucleophiles. nih.gov
In the context of metal-catalyzed reactions, the electronic properties of substituents on the pyridine ring can have a profound impact on the catalytic activity of the resulting metal complexes. For instance, in iron(III) complexes with functionalized pyridine-based ligands, EWGs on the pyridine ring lead to higher yields in C-C coupling reactions, which is attributed to the creation of a more electron-deficient and thus more reactive metal center. nih.gov The Hammett parameter (σp) of the substituent can be directly correlated with the reaction yield. nih.gov
Computational studies have also been employed to understand how substituent effects modulate the acidity and reactivity of different positions on the pyridine ring. researchgate.net For example, the introduction of a methoxy (B1213986) group can increase the acidity at the meta-position, with the effect being more pronounced in 4-methoxypyridine (B45360) compared to 2-methoxypyridine. researchgate.net
Synthesis of Fused Ring Systems and Polycyclic Derivatives Incorporating the Scaffold
The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused polycyclic and heterocyclic systems. These larger structures are of interest in medicinal chemistry and materials science due to their rigid frameworks and unique electronic properties.
One-pot, multi-component cascade reactions are a powerful strategy for the rapid assembly of such complex molecules. For example, isoquinolines and other heterocycle-fused pyridines can be synthesized through a three-component reaction of aryl ketones, hydroxylamine, and alkynes, catalyzed by rhodium(III). acs.org This process involves the in-situ formation of an aryl ketone oxime, followed by C-H bond activation and cyclization. acs.org
Palladium-catalyzed intramolecular C-H arylation is another effective method for constructing fused nitrogen-containing heterocycles. beilstein-journals.org This approach has been used to synthesize multiply fused structures from pyridine derivatives bearing a C-Br bond. beilstein-journals.org The choice of phosphine (B1218219) ligand for the palladium catalyst can significantly improve the yield of the cyclized product. beilstein-journals.org
Furthermore, transition metal-catalyzed [2 + 2 + 2] cycloaddition reactions provide a versatile route for the de novo construction of pyridine ring systems, which can be incorporated into fused architectures. rsc.org Bicyclic pyridines can also be linked to other heterocyclic units, such as 1,2,3-triazoles, via click chemistry to generate novel hybrid molecules. nih.gov
The table below presents examples of synthetic strategies for fused ring systems.
| Synthetic Strategy | Fused System | Key Features | Reference |
| Three-Component Cascade Reaction | Isoquinolines, γ-Carbolines | Rhodium(III) catalysis, C-H activation | acs.org |
| Intramolecular C-H Arylation | Fused Nitrogen Heterocycles | Palladium catalysis, phosphine ligands | beilstein-journals.org |
| [2 + 2 + 2] Cycloaddition | Fused Pyridines | Transition metal catalysis | rsc.org |
| Click Reaction | Bicyclic Pyridine-Triazole Hybrids | Copper(I)-catalyzed azide-alkyne cycloaddition | nih.gov |
This table summarizes various methods for the synthesis of fused ring systems incorporating the pyridine scaffold.
Article on this compound Derivatization Incomplete Due to Lack of Specific Research Data
An extensive review of scientific literature reveals a significant gap in research specifically addressing the introduction and control of chirality in derivatives of the chemical compound this compound. While methodologies exist for the asymmetric synthesis of chiral pyridines and for the development of chiral cyclopentadienyl ligands separately, information on applying these strategies to the combined 3-(pyridyl)cyclopentadiene scaffold is not available in the public domain.
General approaches to inducing chirality in molecules containing either a pyridine or a cyclopentadienyl moiety are well-documented. For instance, the catalytic asymmetric synthesis of chiral pyridine derivatives is a known challenge, often addressed through asymmetric addition, reduction, cross-coupling, and C-H functionalization reactions. However, the unique electronic properties and coordinating ability of the pyridine nitrogen can complicate these transformations.
Similarly, the synthesis of chiral cyclopentadienyl (Cp) ligands is a robust field, driven by their application in asymmetric transition-metal catalysis. These strategies typically involve creating complex, sterically demanding Cp derivatives where chirality is introduced to influence the outcome of a catalytic reaction.
Despite the existence of these general principles for the individual heterocyclic components, there is no specific, detailed research on their application to this compound. Consequently, data on asymmetric synthesis, the use of chiral auxiliaries, or the chiral resolution of its derivatives—including specific reaction conditions, catalysts, and the resulting enantiomeric purity—could not be found. Without such dedicated research, a thorough and scientifically accurate discussion on the introduction and control of chirality for this specific compound, complete with detailed findings and data tables, cannot be constructed.
Further research is needed to explore the stereoselective functionalization of the this compound scaffold to enable the generation of chiral derivatives and understand the methods for controlling their stereochemistry.
Potential Applications in Materials Science Research
Advanced Catalysis (beyond metal complexes, e.g., organocatalysis)
While cyclopentadienyl (B1206354) (Cp) ligands are fundamental to organometallic chemistry and are cornerstones in transition metal catalysis, the standalone 3-(cyclopenta-1,3-dien-1-yl)pyridine molecule presents opportunities in the realm of organocatalysis, which avoids the use of metals. researchgate.net The catalytic potential arises from the distinct functionalities of its two constituent rings.
The pyridine (B92270) nitrogen atom possesses a lone pair of electrons, allowing it to function as a Lewis base or a hydrogen bond acceptor. This capability is central to many organocatalytic mechanisms, where the catalyst activates a substrate by donating electron density or by positioning reactants through hydrogen bonding.
Furthermore, the cyclopentadiene (B3395910) unit is not merely a passive scaffold. The Cp ring can be deprotonated to form the aromatic cyclopentadienyl anion, a powerful nucleophile. wikipedia.org This dual functionality—a basic site on the pyridine and a nucleophilic precursor in the Cp ring—opens avenues for designing novel bifunctional organocatalysts for reactions such as Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming transformations. The cyclopentadiene moiety itself is also highly reactive in cycloaddition reactions, a property that could be harnessed in catalytic cycles. nih.gov
Organic Electronics and Photonic Materials
The electronic structure of this compound is characteristic of a donor-acceptor system. The cyclopentadienyl group, particularly in its anionic form (Cp⁻), is a potent electron donor, while the pyridine ring is electron-deficient and acts as an electron acceptor. openochem.org This intramolecular charge-transfer character is a key design principle for materials used in organic electronics and photonics.
This donor-acceptor architecture can lead to materials with interesting photophysical properties, such as luminescence. nih.govresearchgate.net Research on similar aryl-substituted cyclopentadiene derivatives has shown phenomena like aggregation-induced emission, where materials become highly emissive in the solid state, a desirable property for applications in organic light-emitting diodes (OLEDs). nih.gov The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) by modifying the cyclopentadiene and pyridine units could allow for the development of tailored materials for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Pyridine-containing molecules are already recognized for their use as electrical and nonlinear optical materials. mdpi.com
Polymer Chemistry and Advanced Material Design
This compound can be viewed as a versatile monomer for the synthesis of advanced functional polymers. The cyclopentadiene moiety offers several pathways for polymerization. It is highly reactive in Diels-Alder reactions, which can be exploited for step-growth polymerization by reacting it with a bis-dienophile to create cross-linked or linear polymers. wikipedia.org At room temperature, it can undergo spontaneous dimerization, a characteristic that points to its high reactivity. wikipedia.org
Another significant route is ring-opening metathesis polymerization (ROMP), a powerful technique for creating polymers with controlled molecular weights and architectures. The cyclopentadiene ring is a suitable monomer for ROMP, which would yield a polymer with pyridine units pending from the main chain.
Furthermore, the pyridine group can direct the self-assembly of materials. It can coordinate to metal ions to form metallo-supramolecular polymers, creating materials with dynamic and responsive properties. The pyridyl group has also been incorporated into redox-responsive polymers, where cleavage of a specific linkage involving the pyridine moiety can be triggered by a reducing agent. rsc.org This dual-functionality allows for the design of complex polymer architectures where the backbone is formed through the cyclopentadiene ring and the side chains (pyridine units) introduce specific functions like stimuli-responsiveness or catalytic activity.
Advanced Sensing Technologies
The incorporation of a pyridine ring makes this compound a promising candidate for the development of chemical sensors. The nitrogen atom of the pyridine acts as a binding site for various analytes, most notably metal ions. rsc.org The complexation of a metal ion to the pyridine nitrogen can induce a significant change in the molecule's electronic properties, which can be transduced into a measurable optical or electrochemical signal.
Derivatives of pyridine are widely employed as fluorescent chemosensors. mdpi.com The general mechanism involves the pyridine nitrogen coordinating to a cation, which alters the intramolecular charge transfer characteristics of the molecule, leading to a change in its fluorescence emission (either enhancement or quenching). mdpi.comrsc.org A fluorescence-based sensor using a pyridine derivative has been shown to successfully identify toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com By functionalizing the cyclopentadiene ring, it is possible to tune the sensor's selectivity and sensitivity, as well as to immobilize it onto a surface for the creation of solid-state sensing devices.
| Analyte Target | Sensing Mechanism | Potential Output Signal | Reference Principle |
|---|---|---|---|
| Metal Cations (e.g., Zn²⁺, Cd²⁺, Hg²⁺) | Coordination to Pyridine Nitrogen | Fluorescence Change (CHEF) | The pyridyl group is a key component in designing fluorescent sensors that operate via chelation-enhanced fluorescence (CHEF). rsc.org |
| Toxic Heavy Metals (e.g., Cr²⁺, Ni²⁺) | Complexation and Electronic Perturbation | Colorimetric or Fluorometric Response | Pyridine derivatives can act as chemosensors, producing distinct responses for different toxic metal ions. mdpi.com |
| Protons (pH Sensing) | Protonation of Pyridine Nitrogen | Change in Absorption or Emission Spectra | The basicity of the pyridine nitrogen allows it to be protonated, altering the electronic structure and optical properties. researchgate.net |
Non-Linear Optical (NLO) Applications
Materials with second-order non-linear optical (NLO) properties are crucial for technologies like frequency doubling of lasers and optical switching. A common molecular design for high NLO response involves linking an electron-donating group to an electron-accepting group through a π-conjugated system.
This compound fits this molecular template perfectly. The cyclopentadienyl anion is a strong electron donor, while the pyridine ring is an electron acceptor. The direct linkage between these two rings provides the necessary electronic communication to facilitate intramolecular charge transfer upon excitation, which is a prerequisite for a significant second-order hyperpolarizability (β), the microscopic measure of a material's NLO response. Theoretical and experimental studies on various organic and organometallic compounds containing either cyclopentadienyl or pyridine moieties have confirmed their potential in NLO applications. nih.govnih.govnih.govymerdigital.com The combination of these two groups in a single molecule is expected to result in a substantial NLO effect.
| Molecular Feature | Role in NLO Properties | Expected Outcome | Supporting Context |
|---|---|---|---|
| Cyclopentadienyl Anion | Strong Electron Donor | Creates a large molecular dipole change upon excitation. | Organometallic complexes with cyclopentadienyl ligands have been investigated for their NLO properties. nih.govnih.gov |
| Pyridine Ring | Electron Acceptor | Completes the donor-acceptor (D-A) push-pull system. | Pyridine and its derivatives are known components in molecules designed for NLO applications. mdpi.comymerdigital.com |
| π-Conjugated System | Mediates Charge Transfer | Enhances the second-order hyperpolarizability (β). | Organic molecules with a π-conjugated framework are widely utilized for their NLO properties. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
